molecular formula C10H16ClNO B107555 m-Methoxy-beta-methylphenethylamine hydrochloride CAS No. 13062-95-8

m-Methoxy-beta-methylphenethylamine hydrochloride

Cat. No. B107555
CAS RN: 13062-95-8
M. Wt: 201.69 g/mol
InChI Key: YZJYEWWEEOXEIJ-UHFFFAOYSA-N
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Description

M-Methoxy-beta-methylphenethylamine hydrochloride, also known as 2C-B, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1974 by Alexander Shulgin and has gained popularity in recent years due to its hallucinogenic effects.

Scientific Research Applications

M-Methoxy-beta-methylphenethylamine hydrochloride has been studied for its potential therapeutic effects, particularly in the treatment of anxiety, depression, and post-traumatic stress disorder (PTSD). It has also been investigated for its potential use in psychotherapy and as an adjunct to traditional treatments for mental health disorders.

Mechanism Of Action

The exact mechanism of action of m-Methoxy-beta-methylphenethylamine hydrochloride is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. m-Methoxy-beta-methylphenethylamine hydrochloride also has affinity for other serotonin receptors, including 5-HT2C and 5-HT7, as well as dopamine receptors.

Biochemical And Physiological Effects

The effects of m-Methoxy-beta-methylphenethylamine hydrochloride are similar to those of other psychedelics, including altered perception, mood, and thought processes. It has also been shown to increase heart rate and blood pressure, and can cause nausea, vomiting, and diarrhea. In animal studies, m-Methoxy-beta-methylphenethylamine hydrochloride has been shown to increase dopamine and serotonin levels in the brain.

Advantages And Limitations For Lab Experiments

One advantage of using m-Methoxy-beta-methylphenethylamine hydrochloride in lab experiments is its relatively low toxicity compared to other psychedelics. It also has a shorter duration of action, making it easier to control and monitor in experimental settings. However, its psychoactive effects can make it difficult to use in certain types of studies, and its legal status in many countries may limit its availability for research purposes.

Future Directions

There are several potential future directions for research on m-Methoxy-beta-methylphenethylamine hydrochloride. One area of interest is its potential therapeutic uses, particularly in the treatment of mental health disorders. There is also interest in understanding its mechanism of action and how it interacts with other neurotransmitter systems. Additionally, there is a need for further studies on the long-term effects of m-Methoxy-beta-methylphenethylamine hydrochloride use, particularly in terms of its potential for addiction and adverse health effects.

Synthesis Methods

The synthesis of m-Methoxy-beta-methylphenethylamine hydrochloride involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced with sodium borohydride to form 2,5-dimethoxy-beta-methylphenethylamine. The final step involves the addition of hydrochloric acid to form m-Methoxy-beta-methylphenethylamine hydrochloride.

properties

CAS RN

13062-95-8

Product Name

m-Methoxy-beta-methylphenethylamine hydrochloride

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

2-(3-methoxyphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-8(7-11)9-4-3-5-10(6-9)12-2;/h3-6,8H,7,11H2,1-2H3;1H

InChI Key

YZJYEWWEEOXEIJ-UHFFFAOYSA-N

SMILES

CC(CN)C1=CC(=CC=C1)OC.Cl

Canonical SMILES

CC(CN)C1=CC(=CC=C1)OC.Cl

synonyms

m-Methoxy-β-methyl-phenethylamine Hydrochloride;  3-Methoxy-β-methyl-benzeneethanamine Hydrochloride; 

Origin of Product

United States

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